molecular formula C23H20ClN3O3 B15030881 N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide

N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide

Cat. No.: B15030881
M. Wt: 421.9 g/mol
InChI Key: QIGVOILJGGHIPQ-UHFFFAOYSA-N
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Description

N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group, a benzodiazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: This step involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol.

    Formation of the Benzodiazole Ring: The intermediate 2-(2-chlorophenoxy)ethanol is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazole ring.

    Formation of the Methoxybenzamide Moiety: The final step involves the reaction of the benzodiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl}acetamide
  • N-{1-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride}
  • N-{1-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride}

Uniqueness

N-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

N-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H20ClN3O3/c1-29-17-12-10-16(11-13-17)22(28)26-23-25-19-7-3-4-8-20(19)27(23)14-15-30-21-9-5-2-6-18(21)24/h2-13H,14-15H2,1H3,(H,25,26,28)

InChI Key

QIGVOILJGGHIPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

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